Intrinsic Biochemical Potency: Grazoprevir Ki Values vs. Simeprevir and Paritaprevir
Grazoprevir demonstrates 50-fold to 140-fold greater intrinsic biochemical potency against HCV genotype 1 NS3/4A protease compared to simeprevir, and maintains a potency advantage over paritaprevir in cell-based replicon assays [1][2]. In biochemical enzymatic assays, grazoprevir yielded Ki values of 0.01 nM against both genotype 1a and 1b proteases [1]. In contrast, simeprevir exhibited median Ki values of 0.5 nM (gt1a) and 1.4 nM (gt1b) in the same assay format [2]. In the genotype 1a replicon system, grazoprevir EC50 was 0.5 nM vs. paritaprevir EC50 of 1.0 nM, representing a 2-fold potency advantage [3]. When evaluated across an expanded panel of infectious genotype 1–6 recombinants, grazoprevir displayed the lowest EC50 against the genotype 1a(TN) reference virus at 0.7 nM, compared to paritaprevir 1.9 nM, simeprevir 38 nM, and asunaprevir 54 nM, a 54-fold advantage over simeprevir and a 2.7-fold advantage over paritaprevir [4].
| Evidence Dimension | NS3/4A protease inhibition potency (Ki / EC50) |
|---|---|
| Target Compound Data | Ki = 0.01 nM (gt1a, gt1b); EC50(gt1a replicon) = 0.5 nM; EC50(gt1a infectious virus) = 0.7 nM |
| Comparator Or Baseline | Simeprevir Ki = 0.5 nM (gt1a), 1.4 nM (gt1b); Paritaprevir EC50(gt1a replicon) = 1.0 nM; Paritaprevir EC50(gt1a infectious virus) = 1.9 nM; Simeprevir EC50(gt1a infectious virus) = 38 nM |
| Quantified Difference | 50–140-fold over simeprevir (Ki); 2.0–2.7-fold over paritaprevir (EC50); 54-fold over simeprevir (EC50 infectious virus) |
| Conditions | HCV NS3/4A enzymatic assay (Ki); Huh-7 replicon system (EC50); Huh7.5 infectious HCV cell culture system (EC50) |
Why This Matters
The picomolar enzymatic potency of grazoprevir translates into the lowest effective concentrations in both subgenomic replicon and infectious virus assays, enabling robust target engagement at lower compound loads compared to simeprevir or paritaprevir, which directly impacts in vitro pharmacology study design and the selection of appropriate positive controls.
- [1] Harper S, McCauley JA, Rudd MT, et al. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor. ACS Med Chem Lett. 2012;3(4):332-336. View Source
- [2] ChEMBL Database. Simeprevir – Ki data. EMBL-EBI. Accessed via chembl.github.io. View Source
- [3] PeptideDB. Grazoprevir Bioactivity Data. Accessed via peptidedb.com. View Source
- [4] Ramirez S, Bukh J, Gottwein JM, et al. Substitutions at NS3 Residue 155, 156, or 168 of Hepatitis C Virus Genotypes 2 to 6 Induce Complex Patterns of Protease Inhibitor Resistance. Antimicrob Agents Chemother. 2015;59(12):7426–7436. View Source
